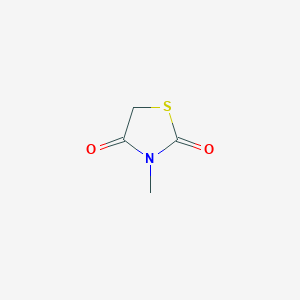
Tetrakis(triphenylphosphit)nickel(0)
Übersicht
Beschreibung
Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), is a nickel catalyst with the linear formula [(C6H5O)3P]4Ni . It is used in various chemical reactions, including coupling reactions of organic halides and organometallic compounds, as well as the cyclooligomerization of cumulenes .
Molecular Structure Analysis
The molecular weight of Tetrakis(triphenylphosphite)nickel(0) is 1303.86 . Its structure is represented by the SMILES string [Ni].O(P(Oc1ccccc1)Oc2ccccc2)c3ccccc3.O(P(Oc4ccccc4)Oc5ccccc5)c6ccccc6.O(P(Oc7ccccc7)Oc8ccccc8)c9ccccc9.O(P(Oc%10ccccc%10)Oc%11ccccc%11)c%12ccccc%12 .Chemical Reactions Analysis
Tetrakis(triphenylphosphite)nickel(0) is known to be a catalyst for coupling reactions of organic halides, organometallic compounds, and also for the cyclooligomerization of cumulenes .Physical And Chemical Properties Analysis
Tetrakis(triphenylphosphite)nickel(0) is a solid with a melting point of 145 °C (dec.) (lit.) . It is insoluble in water .Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
Tetrakis(triphenylphosphit)nickel(0): wird in der organischen Synthese häufig als Katalysator eingesetzt. Es ermöglicht verschiedene Kupplungsreaktionen von organischen Halogeniden mit organometallischen Verbindungen . Dies beinhaltet die Cyclooligomerisierung von Kumulenen, eine wichtige Reaktion bei der Synthese komplexer organischer Moleküle.
Hydrocyanierung von Alkenen und Alkinen
Diese Verbindung dient als wirksamer Katalysator für die Hydrocyanierung von Alkenen und Alkinen . Hydrocyanierung ist ein wichtiger industrieller Prozess zur Herstellung von Nitrilen, die Vorläufer für eine Vielzahl von Chemikalien wie Adiponitril sind, einem wichtigen Bestandteil bei der Produktion von Nylon-6,6.
Styroldimerisierung
Im Bereich der Polymerchemie wird Tetrakis(triphenylphosphit)nickel(0) zur katalytischen Dimerisierung von Styrol eingesetzt . Diese Reaktion ist von Bedeutung für die Herstellung von Polystyrolmaterialien mit unterschiedlichen Eigenschaften, die Anwendungen von der Verpackung bis zum Bauwesen umfassen.
Kreuzkupplungsreaktionen
Die Verbindung spielt eine wichtige Rolle bei Kreuzkupplungsreaktionen, die für die Bildung von Kohlenstoff-Kohlenstoff-Bindungen von entscheidender Bedeutung sind . Diese Reaktionen sind in der pharmazeutischen Industrie von grundlegender Bedeutung für die Synthese verschiedener Arzneimittel und pharmazeutischer Wirkstoffe.
Oligomerisierung
Tetrakis(triphenylphosphit)nickel(0): wird auch bei der Oligomerisierung von Ethylen zur Herstellung höherer Olefine eingesetzt . Diese Olefine sind wichtige Ausgangsstoffe für die Produktion von Waschmitteln, Schmierstoffen und Kunststoffen.
Forschung und Entwicklung
Neben seinen industriellen Anwendungen wird diese Nickelverbindung in der akademischen und industriellen Forschung umfassend eingesetzt, um neue synthetische Methoden zu entwickeln . Seine Rolle in der Katalyse wird kontinuierlich untersucht, um die Reaktionsausbeute und Selektivität für die Synthese komplexer organischer Moleküle zu verbessern.
Wirkmechanismus
Target of Action
Tetrakis(triphenylphosphite)nickel(0), also known as Nickel tetrakis(triphenoxyphosphine), primarily targets organic halides and organometallic compounds . These compounds are often used in various chemical reactions, and the interaction with Tetrakis(triphenylphosphite)nickel(0) can significantly influence their reactivity and the outcome of these reactions.
Mode of Action
As a catalyst, Tetrakis(triphenylphosphite)nickel(0) facilitates the coupling reactions of organic halides and organometallic compounds . It does this by accelerating the reaction rate without being consumed in the process. This compound also catalyzes the cyclooligomerization of cumulenes , a process that leads to the formation of cyclic compounds from cumulenes.
Result of Action
The primary result of Tetrakis(triphenylphosphite)nickel(0)'s action is the facilitation of chemical reactions involving organic halides and organometallic compounds . By acting as a catalyst, it enables these reactions to proceed more efficiently, leading to the desired products.
Action Environment
The action, efficacy, and stability of Tetrakis(triphenylphosphite)nickel(0) can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C , suggesting that it may be sensitive to temperature changes. Additionally, the presence of other chemicals in the reaction environment can also impact the compound’s catalytic activity.
Safety and Hazards
Tetrakis(triphenylphosphite)nickel(0) is considered hazardous. It may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction. It may cause allergy or asthma symptoms or breathing difficulties if inhaled. It may cause respiratory irritation and is suspected of causing cancer .
Relevant Papers A detailed kinetic study of the initiation of the polymerization of methyl methacrylate at 25 0C by the system Ni{P(OPA)3}4+CC04 was described in a paper . The paper also includes some observations on the systems in which ethyl trichloracetate and methylene chloride are the halide components .
Eigenschaften
IUPAC Name |
nickel;triphenyl phosphite | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C18H15O3P.Ni/c4*1-4-10-16(11-5-1)19-22(20-17-12-6-2-7-13-17)21-18-14-8-3-9-15-18;/h4*1-15H; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGXCIAAANFTEKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.C1=CC=C(C=C1)OP(OC2=CC=CC=C2)OC3=CC=CC=C3.[Ni] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C72H60NiO12P4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1299.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14221-00-2 | |
| Record name | (T-4)-Tetrakis(triphenyl phosphite-κP)nickel | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14221-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.P)-, (T-4)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Nickel, tetrakis(triphenyl phosphite-.kappa.p)-, (t-4)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















